6-Amino-7-methoxyquinazolin-4(3H)-one: An In-depth Technical Guide to its Presumed Mechanism of Action as a Kinase Inhibitor
6-Amino-7-methoxyquinazolin-4(3H)-one: An In-depth Technical Guide to its Presumed Mechanism of Action as a Kinase Inhibitor
This guide provides a detailed technical exploration of the probable mechanism of action of 6-Amino-7-methoxyquinazolin-4(3H)-one. While direct experimental data on this specific molecule is limited in publicly accessible literature, a robust body of evidence from structurally analogous 6,7-disubstituted quinazolinone derivatives strongly supports its role as a potent inhibitor of key oncogenic tyrosine kinases. This document will synthesize findings from related compounds to build a comprehensive picture of its likely biological activity, supported by established experimental protocols for validation.
Introduction: The Quinazolinone Scaffold in Oncology
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs, particularly in oncology. Its rigid, heterocyclic structure provides an excellent framework for designing molecules that can competitively bind to the ATP-binding pocket of protein kinases. Modifications at the 6 and 7 positions of the quinazoline ring have been extensively explored and shown to significantly influence the potency and selectivity of these inhibitors. The presence of small electron-donating groups, such as methoxy and amino moieties, at these positions is a recurring theme in the design of potent tyrosine kinase inhibitors (TKIs).
Postulated Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
Based on extensive research on analogous compounds, 6-Amino-7-methoxyquinazolin-4(3H)-one is hypothesized to function as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), primarily targeting members of the ErbB family of receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as the Vascular Endothelial Growth Factor Receptor (VEGFR).
Overexpression and constitutive activation of these kinases are hallmarks of many cancers, driving tumor growth, proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site, 6-Amino-7-methoxyquinazolin-4(3H)-one would prevent the phosphorylation of downstream substrates, thereby interrupting these oncogenic signaling cascades.
Targeting the EGFR and HER2 Signaling Pathways
EGFR and HER2 are key members of the ErbB family of RTKs that are frequently dysregulated in various cancers, including non-small cell lung cancer, breast cancer, and glioblastoma. Upon ligand binding, these receptors dimerize and autophosphorylate their intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events, most notably through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for cell proliferation, survival, and differentiation.[1]
6-Amino-7-methoxyquinazolin-4(3H)-one, by inhibiting EGFR and HER2, would abrogate these signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on these pathways for their growth and survival.
Caption: Postulated inhibition of EGFR/HER2 signaling by 6-Amino-7-methoxyquinazolin-4(3H)-one.
Targeting the VEGFR Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR2 is the primary mediator of the angiogenic effects of VEGF. Activation of VEGFR2 on endothelial cells triggers signaling pathways that promote their proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]
By inhibiting VEGFR2, 6-Amino-7-methoxyquinazolin-4(3H)-one would disrupt this crucial process, thereby exerting an anti-angiogenic effect and limiting tumor growth.
Caption: Postulated inhibition of VEGFR2 signaling by 6-Amino-7-methoxyquinazolin-4(3H)-one.
Supporting Evidence from Structurally Related Compounds
The proposed mechanism of action for 6-Amino-7-methoxyquinazolin-4(3H)-one is strongly supported by studies on its close structural analogs.
A study on a series of quinazolin-4(3H)-one derivatives demonstrated that compounds with dimethoxy substituents at the 6 and 7 positions exhibited increased cytotoxicity against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines.[3] The most potent of these compounds were found to be inhibitors of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2.[3]
Furthermore, research on 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline showed significant cytotoxicity against human glioblastoma cell lines.[4] Another study on '4-aminoquinazoline-6,7-diol' derivatives reported inhibitory activity against EGFR and cytotoxicity in A549 and A431 lung cancer cell lines.[1] The IC50 values for these diol derivatives ranged from 7.1 to 8.0 µM for A549 cells and 2.2 to 3.4 µM for A431 cells.[1]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolin-4(3H)-one derivatives | MCF-7 (Breast) | 0.20 - 15.72 | [3] |
| A2780 (Ovarian) | 0.14 - 16.43 | [3] | |
| '4-aminoquinazoline-6,7-diol' derivatives | A549 (Lung) | 7.1 - 8.0 | [1] |
| A431 (Lung) | 2.2 - 3.4 | [1] |
These findings underscore the importance of the 6,7-disubstituted quinazolinone scaffold for potent anticancer activity mediated through tyrosine kinase inhibition.
Experimental Validation Workflow
To definitively elucidate the mechanism of action of 6-Amino-7-methoxyquinazolin-4(3H)-one, a systematic experimental approach is required. The following protocols outline the key assays for this purpose.
Caption: A typical experimental workflow for validating the mechanism of action.
Synthesis of 6-Amino-7-methoxyquinazolin-4(3H)-one
A plausible synthetic route for 6-Amino-7-methoxyquinazolin-4(3H)-one can be adapted from the synthesis of its thioether analog.[5] The synthesis would likely begin with a commercially available precursor, such as 2-amino-4-methoxy-5-nitrobenzoic acid, which would undergo cyclization to form the quinazolinone ring, followed by reduction of the nitro group to the desired amine.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of 6-Amino-7-methoxyquinazolin-4(3H)-one on the enzymatic activity of purified EGFR, HER2, and VEGFR2.
Methodology: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the purified kinase (EGFR, HER2, or VEGFR2), a suitable substrate peptide, and ATP in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of 6-Amino-7-methoxyquinazolin-4(3H)-one to the reaction wells. Include appropriate controls (no compound, no enzyme).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and then into a luminescent signal using luciferase.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Cell-Based Assays
Objective: To assess the cytotoxic and anti-proliferative effects of 6-Amino-7-methoxyquinazolin-4(3H)-one on cancer cell lines that are known to be dependent on EGFR, HER2, or VEGFR signaling.
Methodology: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, SK-BR-3, HUVEC) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 6-Amino-7-methoxyquinazolin-4(3H)-one for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that 6-Amino-7-methoxyquinazolin-4(3H)-one inhibits the phosphorylation of key downstream signaling proteins in the EGFR/HER2 and VEGFR2 pathways.
Methodology: Western Blotting
-
Cell Treatment and Lysis: Treat cancer cells with 6-Amino-7-methoxyquinazolin-4(3H)-one for a defined period, followed by stimulation with the appropriate growth factor (e.g., EGF or VEGF). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK; p-AKT, total AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
Conclusion
While direct experimental validation for 6-Amino-7-methoxyquinazolin-4(3H)-one is pending in the public domain, the wealth of data on structurally related 6,7-disubstituted quinazolinones provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound functions as a multi-targeted tyrosine kinase inhibitor, disrupting key oncogenic signaling pathways involving EGFR, HER2, and VEGFR. The experimental workflows detailed in this guide provide a clear roadmap for the definitive elucidation of its biological activity and therapeutic potential. Further investigation into this promising scaffold is warranted to explore its full potential in the development of novel anticancer agents.
References
-
'4-Aminoquinazoline-6,7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link].
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC. Available at: [Link].
-
6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Available at: [Link].
-
4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. Available at: [Link].
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink. Available at: [Link].
Sources
- 1. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one [mdpi.com]
